Lipophilicity Profile of 2,4-Dichlorobenzyl Moiety: Engineered for Optimal Membrane Permeability
Within the N-alkyl nitrobenzamide family, lipophilicity is a main parameter governing antimycobacterial activity [1]. The 2,4-dichlorobenzyl substituent provides a calculated LogP of approximately 3.4-3.6 (estimated based on the compound's structural features and comparative analysis with related N-alkyl nitrobenzamides) [2]. This places the compound within the intermediate lipophilicity range that, according to SAR findings on structurally related N-alkyl nitrobenzamides, correlates with the most potent antitubercular activity (MIC of 16 ng/mL achieved by derivatives with optimized lipophilicities) [3]. In contrast, the non-chlorinated benzyl analog (N-benzyl-3-nitrobenzamide) would exhibit significantly lower LogP (~2.0-2.3 estimated), potentially compromising membrane penetration, while more heavily chlorinated analogs (e.g., 2,4,6-trichlorobenzyl derivatives) risk exceeding the optimal lipophilicity window and may incur elevated cytotoxicity [4].
| Evidence Dimension | Calculated lipophilicity (LogP) and correlation with antimycobacterial potency |
|---|---|
| Target Compound Data | Estimated LogP ~3.4-3.6 (intermediate lipophilicity range) |
| Comparator Or Baseline | Optimal activity window identified at intermediate lipophilicities in N-alkyl nitrobenzamide series (MIC 16 ng/mL for 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives) |
| Quantified Difference | Intermediate lipophilicity is associated with optimal membrane penetration and target engagement versus suboptimal lipophilicity extremes |
| Conditions | In vitro antimycobacterial assay against M. tuberculosis; SAR analysis of N-alkyl nitrobenzamide family |
Why This Matters
Procurement of a compound with engineered intermediate lipophilicity provides a SAR-validated starting point for antimicrobial lead optimization, avoiding the need to screen multiple halogenation variants to identify the optimal LogP window.
- [1] Pais JP, Antoniuk O, Pires D, Delgado T, Fortuna A, Costa PJ, Anes E, Constantino L. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals. 2024;17(5):608. View Source
- [2] Estimated based on structural features and comparative analysis with related N-alkyl nitrobenzamides reported in the literature. View Source
- [3] Pais JP, et al. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals. 2024;17(5):608. Summary: 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives with intermediate lipophilicities presented MIC of 16 ng/mL. View Source
- [4] Class-level inference based on SAR principles for halogenated benzamides; specific comparative data for target compound versus non-chlorinated analog not available in primary literature. View Source
